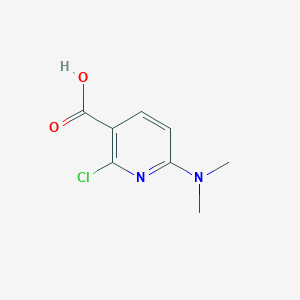
3-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H18ClNO3 and its molecular weight is 319.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Clinical Use
"3-chloro-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)benzamide" shares a structural resemblance with several pharmacologically active compounds, implicating its potential for diverse biological activities. For example, Metoclopramide , a compound with a somewhat related structure, is known for its prokinetic and antiemetic effects by facilitating gastrointestinal motility and blocking dopamine receptors in the chemoreceptor trigger zone (Pinder et al., 2012).
Environmental Impact and FateParabens , which are structurally distinct but relevant due to their common usage in pharmaceuticals and cosmetics, illustrate the environmental persistence and endocrine-disrupting potential of widely used organic compounds (Haman et al., 2015). This raises questions about the environmental fate and safety of related compounds, including "this compound."
Potential Therapeutic Applications
Research on novel synthetic opioids, which can be structurally related to benzamides, highlights the ongoing search for compounds with high specificity and reduced side effects for pain management (Sharma et al., 2018). This area of research might offer insights into the potential therapeutic applications of "this compound" in managing pain or other conditions.
Safety and Toxicological Profile
Understanding the safety and toxicological profile of chemical compounds is crucial. For instance, Methoxychlor , an organochlorine pesticide, exhibits estrogenic activity, highlighting the importance of assessing the endocrine-disrupting potential and other toxicological aspects of chemical compounds (Cummings, 1997).
Properties
IUPAC Name |
3-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRNHYLGHWLQGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3,4-Dimethoxyphenyl)-7-[(2,4-dimethoxyphenyl)amino]chromen-4-one](/img/structure/B2360312.png)
![1-[2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2360315.png)

![4-(diethylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2360318.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2360319.png)
![1,1-Dioxo-3,5-dihydro-2H-thieno[2,3-c]pyrrole-4-carbaldehyde](/img/structure/B2360321.png)
![6-methyl-4-oxo-N-(pyridin-2-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2360323.png)

![2,5-Dichloro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2360325.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B2360326.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2360327.png)



